molecular formula C22H24ClN5O3 B2522538 N-(5-chloro-2-methoxyphenyl)-3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide CAS No. 1396814-30-4

N-(5-chloro-2-methoxyphenyl)-3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Cat. No. B2522538
CAS RN: 1396814-30-4
M. Wt: 441.92
InChI Key: AHTDXZNKDFDEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H24ClN5O3 and its molecular weight is 441.92. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds, including triazole derivatives, has shown a wide range of pharmacological applications. For instance, the study by Abu‐Hashem et al. (2020) on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted their potential as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, suggesting their potential application in the development of new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial Activities

The antimicrobial properties of 1,2,4-triazole derivatives have been explored by Bektaş et al. (2007), who synthesized novel derivatives exhibiting moderate to good activities against various microorganisms. This research points to the potential application of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2007).

Pharmacological Profile and Drug Development

Investigations into the pharmacological profiles of specific piperidine carboxamide derivatives, such as WAY-100635, have provided valuable information on their selective receptor antagonism. For example, the selective antagonism of the 5-HT1A receptor by WAY-100635 offers insights into the design of receptor-specific drugs, potentially useful in neurological and psychiatric disorders (Forster et al., 1995).

Synthesis and Evaluation of Novel Compounds

The design and synthesis of new compounds with specific pharmacological targets, such as soluble epoxide hydrolase inhibitors, highlight the continuous effort in drug discovery. The study by Thalji et al. (2013) on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives showcases the process of identifying potent and selective inhibitors through structure-activity relationship studies, emphasizing the importance of chemical synthesis in developing tools for disease model studies (Thalji et al., 2013).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c1-26-22(30)28(17-8-4-3-5-9-17)20(25-26)15-7-6-12-27(14-15)21(29)24-18-13-16(23)10-11-19(18)31-2/h3-5,8-11,13,15H,6-7,12,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTDXZNKDFDEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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